![molecular formula C8H9N3O B1525235 5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine CAS No. 1190311-26-2](/img/structure/B1525235.png)
5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine
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Overview
Description
“5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine” is a compound that belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine . It has been reported that 1H-pyrrolo[2,3-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 .
Scientific Research Applications
Cancer Therapy
The compound has been found to be a potent inhibitor of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer .
Inhibition of Cell Proliferation
In vitro studies have shown that the compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . This suggests potential applications in the treatment of breast cancer .
Inhibition of Cell Migration and Invasion
The compound has also been found to significantly inhibit the migration and invasion of 4T1 cells . This could be particularly useful in preventing the spread of cancer cells, thereby limiting the progression of the disease .
Kinase Inhibition
Pyrrolopyridine derivatives, including “5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine”, have shown activity in kinase inhibition . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their inhibition can be useful in treating diseases such as cancer .
Antiviral Activity
Pyrrolopyrazine derivatives have exhibited antiviral activities . While specific studies on “5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine” are not available, the compound’s structural similarity to these derivatives suggests potential antiviral applications .
Antibacterial and Antifungal Activities
Similar to its potential antiviral activity, “5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine” may also have antibacterial and antifungal properties, given its structural similarity to pyrrolopyrazine derivatives that have shown such activities .
properties
IUPAC Name |
5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-7-3-2-6-8(11-7)5(9)4-10-6/h2-4,10H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMBAPFNHNWCTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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